Valrubicin is derived from doxorubicin, which itself is produced from the bacterium Streptomyces peucetius. The structural modifications involved in creating valrubicin enhance its solubility and therapeutic efficacy against bladder carcinoma. As a member of the anthracycline class, valrubicin exhibits potent antineoplastic properties by interfering with DNA metabolism and cell division processes .
The synthesis of valrubicin has been explored through various methods, including traditional organic synthesis and more innovative chemoenzymatic approaches.
One notable method involves using Pluronic-conjugated lipase in a temperature-responsive organic medium. This process includes several key steps:
Another method described involves selectively protecting carbonyl groups, performing bromination, and subsequently deprotecting to yield valrubicin. This method emphasizes the importance of protecting group strategies in organic synthesis to achieve desired chemical transformations effectively .
Valrubicin has a complex molecular structure characterized by the following:
The molecular structure can be represented in various formats such as SMILES and InChI codes:
CC(C(=O)O)C(=O)N(C(C(=O)O)C(=O)N(C(C(=O)O)C(=O)N(C(C(=O)O)C(=O)N(C(C(=O)O)C(=O)N(C(C(=O)O)
The presence of these groups allows for significant interactions with biological macromolecules, particularly DNA .
Valrubicin participates in several key chemical reactions that are essential for its therapeutic action:
The mechanism of action of valrubicin primarily involves:
Valrubicin exhibits several notable physical and chemical properties:
Valrubicin's primary application lies in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3